molecular formula C10H13NO2S B2780745 4-(Dimethoxymethyl)benzenecarbothioamide CAS No. 2279122-14-2

4-(Dimethoxymethyl)benzenecarbothioamide

Cat. No. B2780745
CAS RN: 2279122-14-2
M. Wt: 211.28
InChI Key: FPPFIPDWDFZSAK-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)benzenecarbothioamide , also known as benzothiamide , is a chemical compound with the molecular formula C7H7NS and a molecular weight of 137.202 g/mol . Its IUPAC Standard InChI is InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H, (H2,8,9) . The compound’s structure consists of a benzene ring attached to a thioamide functional group. Other names for this compound include benzamide, thio- , benzothiamide , benzothioamide , thiobenzamide , phenylthioamide , and tiobenzamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a thioamide group attached. The compound’s chemical formula is C7H7NS . For a visual representation, refer to the computed 3D structure or the 2D Mol file provided in the sources .

Scientific Research Applications

4-(Dimethoxymethyl)benzenecarbothioamide has been studied for its potential medicinal properties in numerous scientific studies. For example, it has been studied for its anti-inflammatory and anti-cancer effects. In a study published in the journal Cancer Research, this compound was found to inhibit the growth of cancer cells in a dose-dependent manner. Additionally, it has been studied for its anti-fungal effects and its ability to inhibit the growth of fungal infections.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)benzenecarbothioamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation and other important biological processes. By inhibiting COX-2, this compound may be able to reduce inflammation and other processes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, anti-fungal, and anti-cancer effects. Additionally, it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). As mentioned previously, COX-2 is an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation and other important biological processes. Thus, the inhibition of COX-2 by this compound may be beneficial in the treatment of various conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Dimethoxymethyl)benzenecarbothioamide in laboratory experiments include its relatively low cost, its ability to be easily synthesized, and its ability to inhibit the enzyme COX-2. Additionally, it has been found to have a range of biological activities, such as anti-inflammatory, anti-fungal, and anti-cancer effects.
The limitations of using this compound in laboratory experiments include its potential toxicity and its lack of specificity. Additionally, its mechanism of action is not fully understood and further research is needed to understand how it works.

Future Directions

For research into 4-(Dimethoxymethyl)benzenecarbothioamide include further studies into its mechanism of action, its potential toxicity, and its potential applications in the treatment of various diseases. Additionally, further research is needed to understand how this compound interacts with other molecules and how it can be used in combination with other compounds to enhance its effects. Additionally, further research is needed to understand the potential long-term effects of this compound and its potential side effects. Finally, further research is needed to understand how this compound can be used in combination with other compounds to enhance its effects.

Synthesis Methods

4-(Dimethoxymethyl)benzenecarbothioamide is synthesized by a process known as the Williamson ether synthesis. This is a chemical reaction that involves the reaction of an alkyl halide (an organic compound with a halogen atom attached) and an alkoxide (a compound containing an oxygen atom connected to a carbon atom). The reaction of the alkyl halide and alkoxide produces an ether, which is then reacted with a base to form the desired product, this compound.

properties

IUPAC Name

4-(dimethoxymethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-12-10(13-2)8-5-3-7(4-6-8)9(11)14/h3-6,10H,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPFIPDWDFZSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)C(=S)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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